4-Chloro-2-fluoroaniline
Overview
Description
4-Chloro-2-fluoroaniline is a compound used in the synthesis of 4-Chloro-2-fluoro-3-iodobenzenamine . It is an organofluorine compound with the formula ClC6H3(F)NH2 .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluoroaniline involves solvent-free hydrogenation of different halogenated aromatic nitro compounds . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-fluoroaniline is C6H5ClFN . It has an average mass of 145.562 Da and a monoisotopic mass of 145.009460 Da .Chemical Reactions Analysis
4-Chloro-2-fluoroaniline is used in the synthesis of 4-Chloro-2-fluoro-3-iodobenzenamine . The reaction conditions involve the use of 2 wt% Pd/C and hydrogen at 120 under 7500.75 Torr .Physical And Chemical Properties Analysis
4-Chloro-2-fluoroaniline is a clear slightly yellow to orange-brown liquid . It has a density of 1.311 g/mL at 25 °C, a refractive index of 1.56, and a flash point of 99 °C .Scientific Research Applications
Biomedical Research
Lastly, 4-Chloro-2-fluoroaniline is involved in biomedical research, particularly in the study of drug-protein interactions. It can act as a model compound to explore how halogenated anilines interact with biological macromolecules, which is important for drug design and toxicological assessments.
Each of these applications leverages the unique chemical properties of 4-Chloro-2-fluoroaniline , demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to introduce fluorine into other molecules is particularly valuable, given the significance of fluorine in enhancing the properties of many commercial and pharmaceutical products .
Safety And Hazards
4-Chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing mist or vapors, and storing in a well-ventilated place .
properties
IUPAC Name |
4-chloro-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDTBRRIBJILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206666 | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoroaniline | |
CAS RN |
57946-56-2 | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57946-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic pathways for 4-Chloro-2-fluoroaniline?
A1: 4-Chloro-2-fluoroaniline can be synthesized through several routes. One method uses 2-fluoroaniline as a starting material, involving acylation, chlorination, and hydrolysis steps to achieve the desired product []. Another approach utilizes N-chlorosuccinimide (NCS) to chloridize 2-fluoroaniline, achieving a yield of 80% []. This intermediate can be further brominated using N-bromosuccinimide (NBS) to produce 2-bromo-4-chloro-6-fluoroaniline [].
Q2: Are there any applications of 4-Chloro-2-fluoroaniline in organic synthesis?
A2: Yes, 4-Chloro-2-fluoroaniline serves as a versatile building block in organic synthesis. For example, it acts as a precursor in the synthesis of 4-chloro-2-fluorophenyl hydrazine, a crucial intermediate in various chemical processes. This synthesis involves diazotization and reduction reactions, resulting in a product yield of approximately 87.1% []. Additionally, it serves as a starting material for synthesizing racemic α,α-diaminocarboxylic ester derivatives by reacting with methyl or ethyl α-azidoglycinate [].
Q3: Has 4-Chloro-2-fluoroaniline been identified in natural sources?
A3: Interestingly, 4-Chloro-2-fluoroaniline has been identified as a constituent in the benzene/ethanol extractives of Cinnamomum camphora wood []. This finding suggests potential applications in biomedicine, although further research is needed to explore these possibilities.
Q4: What analytical techniques are employed to characterize 4-Chloro-2-fluoroaniline?
A4: Researchers utilize various spectroscopic techniques to characterize 4-Chloro-2-fluoroaniline. Infrared (IR) spectroscopy is commonly used to determine the functional groups present in the molecule []. Further structural insights can be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and potentially mass spectrometry []. Additionally, computational methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations can be employed to analyze vibrational frequencies and optimize molecular geometry [].
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